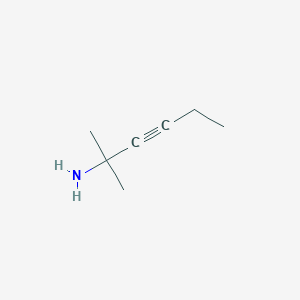
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a propanoic acid backbone, with an amino group and a methyl group on the alpha carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with butyl acrylate, followed by hydrolysis and decarboxylation . Another method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反応の分析
Types of Reactions
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the synthesis of coordination polymers and as a chelating agent for rare-earth ions.
作用機序
The mechanism of action of 2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Amino-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring attached at the 2-position.
2-Amino-3-(pyridin-3-yl)propanoic acid: Pyridine ring attached at the 3-position.
3-(pyridin-2-ylamino)propanoic acid: Contains a pyridin-2-ylamino group instead of a pyridin-4-yl group.
Uniqueness
2-Amino-2-methyl-3-(pyridin-4-yl)propanoic acid is unique due to the presence of a methyl group on the alpha carbon, which can influence its steric and electronic properties. This structural feature can affect its reactivity and binding affinity to molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-amino-2-methyl-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,8(12)13)6-7-2-4-11-5-3-7/h2-5H,6,10H2,1H3,(H,12,13) |
InChIキー |
FYXUEVYRXPRJQA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=NC=C1)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



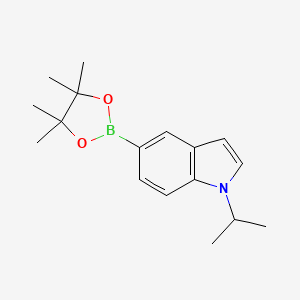
![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)
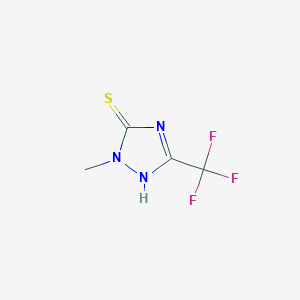
![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)

![5,8-Dioxaspiro[3.4]octan-2-ol](/img/structure/B13466657.png)

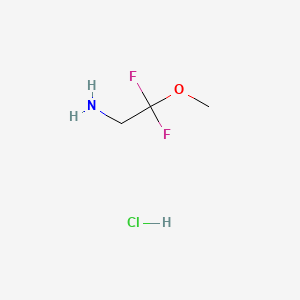
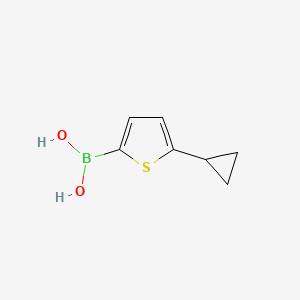

![[1-(2,2-Difluoroethyl)-1h-pyrazol-4-yl]boronic acid](/img/structure/B13466677.png)
